dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate
Description
Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate is a Schiff base derivative synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde with dimethyl 2-aminoterephthalate. The compound features a terephthalate backbone substituted with an imine (-CH=N-) linkage and hydroxyl/methoxy groups on the aromatic ring. The methoxy and hydroxyl groups contribute to hydrogen-bonding interactions, influencing solubility and crystallinity .
Properties
IUPAC Name |
dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAMRWPQUNDCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with dimethyl terephthalate in the presence of an amine catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that compounds similar to dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The presence of the methoxyphenyl group is thought to enhance its radical scavenging ability, making it a candidate for further studies in the development of antioxidant therapies .
2. Anti-inflammatory Activity
Studies have shown that derivatives of this compound can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could serve as potential therapeutic agents. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .
3. Anticancer Research
Preliminary studies suggest that this compound may have anticancer properties. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival, warranting further investigation into its efficacy as a chemotherapeutic agent .
Materials Science Applications
1. Polymer Development
The compound's unique structural features make it suitable for incorporation into polymer matrices. Its ability to enhance mechanical properties and thermal stability makes it an attractive candidate for developing high-performance materials used in coatings and composites .
2. Nanotechnology
In nanotechnology, compounds like this compound are explored for their potential use in drug delivery systems. Their ability to form nanoparticles can facilitate targeted drug delivery, improving therapeutic outcomes while minimizing side effects .
Agricultural Applications
1. Biopesticides
Emerging research indicates that this compound may have applications as a biopesticide, leveraging its bioactive properties to manage pest populations effectively while minimizing environmental impact. The focus is on its efficacy against specific agricultural pests, contributing to sustainable farming practices .
2. Plant Growth Regulators
There is potential for using this compound as a plant growth regulator. Its influence on plant metabolism could enhance growth rates and yield, making it valuable for agricultural productivity .
Case Studies
Mechanism of Action
The mechanism of action of dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Polybutylene Terephthalate (PBT)
- Structure : PBT is a polyester with repeating terephthalate and butylene glycol units. Unlike the target compound, it lacks hydroxyl/methoxy substituents and the imine linkage.
- NMR Characteristics : In PBT, aromatic protons near the terephthalate ring resonate at 8.25 ppm , while methylene protons from butylene glycol appear at 4.65 ppm and 2.17 ppm .
- Key Differences : The absence of electron-donating groups (e.g., -OCH₃, -OH) in PBT results in simpler NMR spectra and reduced hydrogen-bonding capacity compared to the target compound.
Schiff Base Terephthalate Derivatives Example: Dimethyl 2-[(E)-(4-dimethylaminobenzylidene)amino]terephthalate. Structure: Similar to the target compound but substitutes the 2-hydroxy-3-methoxyphenyl group with a 4-dimethylaminophenyl group. Electronic Effects: The dimethylamino group (-N(CH₃)₂) is a stronger electron donor than methoxy/hydroxyl, leading to red-shifted UV-Vis absorption. Solubility: Increased solubility in polar solvents due to the -N(CH₃)₂ group, whereas the target compound’s hydroxyl group may enhance solubility in protic solvents like methanol .
Dimethyl Terephthalate (DMT)
- Structure : The parent compound without substituents.
- Melting Point : DMT melts at 140–142°C , while the target compound likely has a lower melting point due to disrupted crystallinity from the bulky imine substituent.
- Reactivity : DMT undergoes transesterification, whereas the target compound’s imine group may participate in coordination chemistry or photochemical reactions .
Comparative Data Table
*Predicted based on electron-withdrawing effects of the imine group.
Research Findings
- Spectral Properties : The target compound’s hydroxyl and methoxy groups are expected to deshield aromatic protons, shifting NMR signals upfield compared to PBT (e.g., ~8.5–8.8 ppm vs. 8.25 ppm) .
- Crystallography : Software like SHELXL and ORTEP-3 are critical for resolving complex structures with imine linkages and hydrogen-bonding networks .
- Impurity Profiling: Analytical methods for related compounds (e.g., Drospirenone derivatives) highlight the importance of HPLC and NMR in detecting positional isomers and substituent effects .
Biological Activity
Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.
- Molecular Formula : C18H17NO6
- Molecular Weight : 343.33 g/mol
- CAS Number : 1232826-96-8
The compound features a methoxy group and a hydroxyl group, which contribute to its unique reactivity and biological properties. The synthesis typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with dimethyl terephthalate in the presence of an amine catalyst.
This compound interacts with specific molecular targets through hydrogen bonding and other non-covalent interactions with proteins and enzymes. This modulation can influence various biochemical pathways, leading to significant changes in cellular processes, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may enhance its ability to modulate inflammatory responses.
Case Studies and Experimental Data
-
Antimicrobial Properties :
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.25 mg/mL Escherichia coli 0.5 mg/mL Candida albicans 0.1 mg/mL - Cell Cycle Analysis :
-
Therapeutic Applications :
- Investigations into the compound's role in proteomics have shown promise in studying protein interactions, which could lead to novel therapeutic strategies.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features |
|---|---|
| Dimethyl terephthalate | Simpler ester derivative used in polymer production. |
| 2-Hydroxy-3-methoxybenzaldehyde | Precursor in the synthesis of the target compound. |
| Dimethyl 2-{[(1E)-(2-hydroxyphenyl)methylene]amino}terephthalate | Lacks methoxy group, differing biological activity. |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate?
- Methodological Answer : Synthesis typically involves esterification of the precursor acid with methanol under reflux conditions, using acid catalysts (e.g., sulfuric acid). Critical parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios to minimize side products. Experimental design (e.g., factorial design) can optimize yield by systematically varying factors like catalyst concentration and solvent polarity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on peaks corresponding to the methoxy, hydroxyl, and aromatic protons. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-validation using multiple techniques reduces misinterpretation risks, particularly for overlapping signals in complex aromatic systems .
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction yield while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DOE) principles, such as response surface methodology (RSM), to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a central composite design can identify optimal conditions within a reduced experimental matrix. Post-hoc ANOVA analysis distinguishes significant factors, enabling targeted optimization .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during structural analysis?
- Methodological Answer : Discrepancies in data (e.g., unexpected NMR splitting patterns) require systematic validation:
- Re-run analyses under standardized conditions (e.g., solvent, concentration).
- Compare with computational predictions (e.g., DFT-calculated NMR shifts).
- Cross-reference with literature on analogous Schiff base compounds to identify common artifacts (e.g., tautomerism) .
Q. How can computational modeling enhance the understanding of this compound’s reactivity or supramolecular interactions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, transition states, and electronic properties. For example, frontier molecular orbital (FMO) analysis can elucidate charge-transfer interactions in metal complexes. Pair computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) to validate mechanisms .
Q. What advanced methodologies are recommended for analyzing degradation pathways or stability under varying environmental conditions?
- Methodological Answer : Accelerated stability studies using forced degradation (e.g., exposure to UV light, acidic/alkaline hydrolysis) coupled with LC-MS/MS to identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions. Environmental fate studies require simulating natural conditions (e.g., aqueous photolysis) while controlling variables like dissolved oxygen and pH .
Q. How should researchers address inconsistencies in published data on this compound’s bioactivity or physicochemical properties?
- Methodological Answer : Conduct a meta-analysis of peer-reviewed studies, prioritizing datasets with transparent methodologies. Reproduce key experiments under controlled conditions (e.g., standardized cell lines for bioassays). Use statistical tools (e.g., Bland-Altman plots) to quantify variability and identify outliers. Cross-disciplinary collaboration (e.g., with computational chemists) can reconcile experimental and theoretical discrepancies .
Methodological Frameworks for Complex Scenarios
Q. What integrated approaches are effective for studying this compound’s role in catalytic systems or polymer matrices?
- Methodological Answer : Combine experimental characterization (e.g., SEM for morphology, TGA for thermal stability) with molecular dynamics simulations to model polymer-composite interactions. For catalytic applications, use in situ FTIR or XAS to monitor active sites during reactions. Design multi-step protocols to isolate intermediate species for mechanistic insights .
Q. How can high-throughput screening techniques be adapted to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Implement automated synthesis platforms with parallel reaction setups, varying substituents on the aryl rings. Pair with high-throughput bioassays (e.g., enzyme inhibition assays) and cheminformatics tools (e.g., QSAR modeling) to correlate structural modifications with activity. Use clustering algorithms to identify promising derivatives for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
